molecular formula C16H24N6OS B7182162 N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide

Cat. No.: B7182162
M. Wt: 348.5 g/mol
InChI Key: CUZYIWQRYGQGDY-UHFFFAOYSA-N
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Description

“N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a thiadiazole ring, a pyrazole ring, and a piperidine ring

Properties

IUPAC Name

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6OS/c1-16(2,3)13-18-14(24-20-13)19-15(23)22-9-6-11(7-10-22)12-5-8-17-21(12)4/h5,8,11H,6-7,9-10H2,1-4H3,(H,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZYIWQRYGQGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NSC(=N1)NC(=O)N2CCC(CC2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide” typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and appropriate electrophiles.

    Formation of the Pyrazole Ring: This step may involve the condensation of hydrazines with α,β-unsaturated carbonyl compounds.

    Coupling of the Rings: The thiadiazole and pyrazole rings are then coupled with a piperidine derivative through amide bond formation, often using coupling reagents like EDCI or DCC.

    Final Product Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

“N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The presence of multiple heterocyclic rings often enhances biological activity.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Similar compounds have shown promise as anti-inflammatory, anticancer, or antiviral agents.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The thiadiazole and pyrazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide: shares structural similarities with other piperidine carboxamides, thiadiazoles, and pyrazoles.

    This compound: is unique due to the specific combination of its rings and substituents, which may confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which can result in unique reactivity and biological activity compared to other similar compounds.

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